

Technical Guide: Physicochemical Characteristics of 1-Benzyl-4-piperidinol-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Benzyl-4-piperidinol-3,3,5,5-d4*

Cat. No.: *B565265*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-Benzyl-4-piperidinol-d4. The information is intended to support research, development, and quality control activities involving this deuterated compound. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, 1-Benzyl-4-hydroxypiperidine, to provide valuable context and estimates.

Core Physical and Chemical Properties

The introduction of deuterium atoms into a molecule can subtly alter its physicochemical properties due to the kinetic isotope effect. While specific experimental data for 1-Benzyl-4-piperidinol-d4 is scarce, the following tables summarize the available information for the deuterated compound and its non-deuterated counterpart.

General Properties

Property	1-Benzyl-4-piperidinol-d4	1-Benzyl-4-hydroxypiperidine (Non-deuterated)
Molecular Formula	C ₁₂ H ₁₃ D ₄ NO	C ₁₂ H ₁₇ NO ^[1]
Molecular Weight	195.29 g/mol (for 1-Benzyl-4-piperidinol-3,3,5,5-d4) ^[2]	191.27 g/mol ^[1]
Appearance	Neat (likely a solid or oil) ^[2]	Solid

Thermal Properties

Precise melting and boiling points for 1-Benzyl-4-piperidinol-d4 are not readily available in the public domain. However, the values for the non-deuterated form provide a reliable estimate. Deuteration can sometimes lead to slight changes in these properties.

Property	1-Benzyl-4-piperidinol-d4	1-Benzyl-4-hydroxypiperidine (Non-deuterated)
Melting Point	Not available	61-63 °C (lit.)
Boiling Point	Not available	127-128 °C / 2 mmHg (lit.)

Solubility

Specific solubility data for 1-Benzyl-4-piperidinol-d4 has not been published. The solubility profile is expected to be similar to its non-deuterated analog.

Solvent	1-Benzyl-4-piperidinol-d4	1-Benzyl-4-hydroxypiperidine (Non-deuterated)
Water	Not available	Data not readily available
Organic Solvents	Soluble in Chloroform, Dichloromethane, DMSO ^[3]	Data not readily available

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical characteristics discussed above. These protocols can be adapted for the specific analysis of 1-Benzyl-4-piperidinol-d4.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
- Reporting: The melting point is reported as the range T1-T2.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Micro Boiling Point Determination

- Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube or fusion tube.

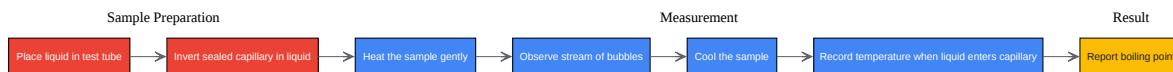
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- Heating: The test tube is gently heated in a heating block or oil bath.
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.
- Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

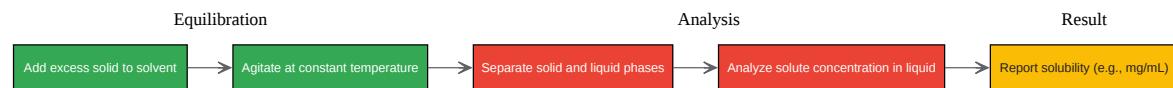
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
- Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
- Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
- Reporting: The solubility is expressed in units such as mg/mL or mol/L.


Visualizing Methodologies

The following diagrams illustrate the workflows for the experimental protocols described above.


[Click to download full resolution via product page](#)

Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow

[Click to download full resolution via product page](#)

Solubility Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-piperidinol-3,3,5,5-d4 | CymitQuimica [cymitquimica.com]
- 3. 1-Benzyl-4-piperidinol-2,2,6,6-d4 | 1014695-50-1 - Coompo [coompo.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characteristics of 1-Benzyl-4-piperidinol-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565265#1-benzyl-4-piperidinol-d4-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com